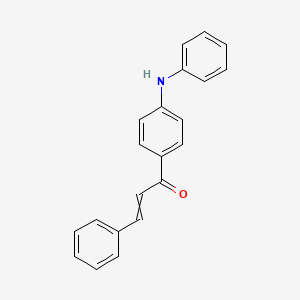
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is a silicon-based compound characterized by the presence of two iodine atoms and ten methyl groups attached to a pentasilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane typically involves the iodination of a decamethylpentasilane precursor. One common method is the reaction of decamethylpentasilane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by distillation or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and nucleophiles like alkoxides or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated silanes or functionalized silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include hydrosilanes.
Applications De Recherche Scientifique
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as imaging agents due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane involves its ability to undergo various chemical transformations. The iodine atoms and methyl groups play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dibromo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
Uniqueness
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is unique due to the presence of iodine atoms, which impart distinct reactivity compared to other halogenated derivatives. The iodine atoms make it more suitable for specific applications, such as in organic synthesis and materials science, where the reactivity of iodine is advantageous.
Propriétés
Numéro CAS |
89841-31-6 |
|---|---|
Formule moléculaire |
C10H30I2Si5 |
Poids moléculaire |
544.58 g/mol |
Nom IUPAC |
bis[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C10H30I2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3 |
Clé InChI |
NYUDLLFLIYZLHQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)[Si](C)(C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


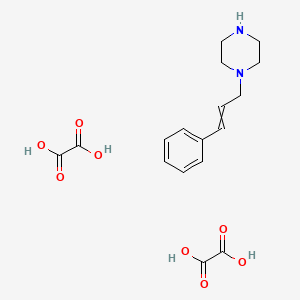

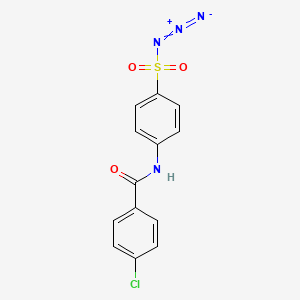

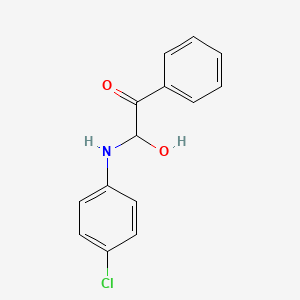

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
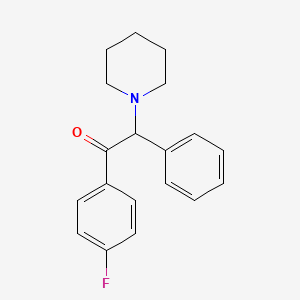
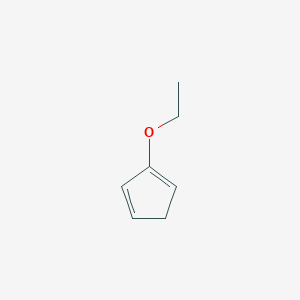
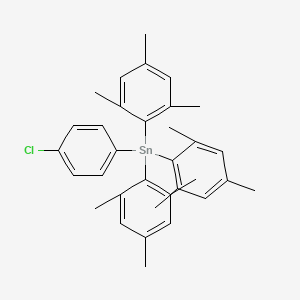

![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
